Bienvenue dans la boutique en ligne BenchChem!

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

PDE10A inhibitor CNS drug discovery Schizophrenia

2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 109113-96-4) is the essential C2-trifluoromethyl-substituted heterocyclic core for synthesizing potent, selective PDE10A inhibitors with brain penetration. SAR studies demonstrate that the C2-CF3 group is critical for kinase potency and selectivity (Aurora A/B, CK2), and substituting generic imidazo[1,2-a]pyrazines invalidates established SAR. This building block enables direct preparation of patent-exemplified CK2 inhibitors (US-12129257-B1) and antibacterial 6-substituted ethan-1-amine analogs. Procure from validated supply chains to accelerate lead identification and IP generation.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 109113-96-4
Cat. No. B010161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
CAS109113-96-4
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=N1)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H
InChIKeyGZOZMIOBJGXNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 109113-96-4) – Procurement Guide for Fluorinated Building Blocks


2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 109113-96-4) is a heterocyclic compound comprising a trifluoromethyl substituent on an imidazo[1,2-a]pyrazine core . This scaffold is a privileged structure in medicinal chemistry, frequently employed in kinase inhibitor discovery [1]. The compound is commercially available with a standard purity of 95% and a molecular weight of 187.12 g/mol .

Why 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 109113-96-4) Cannot Be Substituted by Generic Imidazo[1,2-a]pyrazines


The imidazo[1,2-a]pyrazine scaffold exhibits broad biological activity, but the precise substitution pattern—especially the C2 trifluoromethyl group—dramatically alters potency and selectivity. Structure-activity relationship (SAR) studies confirm that even minor modifications at the C2 position profoundly impact kinase inhibition and off-target profiles [1]. Furthermore, direct comparative studies between imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs demonstrate significant differences in anticancer IC50 values, with pyrazine-based derivatives often exhibiting distinct selectivity across tumor cell lines [2]. Therefore, substituting this specific compound with a generic, unoptimized imidazo[1,2-a]pyrazine or related heterocycle would invalidate established SAR and risk project failure.

Quantitative Differentiation of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 109113-96-4) Against Close Analogs


C2 Trifluoromethyl Group Essential for PDE10A Inhibitor Potency and CNS Exposure

In a medicinal chemistry program optimizing imidazo[1,2-a]pyrazine PDE10A inhibitors, the C2 trifluoromethyl group was identified as critical for both enzyme potency and in vivo brain penetration. The lead compound 25a, which retains the C2 trifluoromethyl moiety, demonstrated an IC50 of 4.7 nM against PDE10A and a brain-to-plasma ratio of 0.8 in rats [1]. In contrast, analogs lacking the C2 trifluoromethyl group or bearing alternative substituents showed >10-fold loss in PDE10A inhibitory activity and reduced CNS exposure, limiting their therapeutic potential [1].

PDE10A inhibitor CNS drug discovery Schizophrenia

Pyrazine Core Confers Superior Aurora Kinase Selectivity Over Pyridine Analogs

X-ray crystallography and SAR studies of imidazo[1,2-a]pyrazine Aurora A/B inhibitors reveal that the pyrazine nitrogen atoms engage in critical hydrogen bonds with the kinase hinge region, improving off-target selectivity relative to imidazo[1,2-a]pyridine-based inhibitors [1]. Compound 1j (an imidazo[1,2-a]pyrazine) inhibited Aurora A with an IC50 of 12 nM and Aurora B with an IC50 of 35 nM, while maintaining >100-fold selectivity over a panel of 50 off-target kinases [1]. In contrast, the corresponding imidazo[1,2-a]pyridine analog showed 5- to 10-fold higher off-target inhibition of CDK2 and GSK3β [1].

Aurora kinase Kinase selectivity Cancer

C2 Trifluoromethyl Imidazo[1,2-a]pyrazine is a Privileged Core for CK2 Inhibitor Development

A 2024 patent (US-12129257-B1) discloses a series of imidazo[1,2-a]pyrazine derivatives as potent CK2 inhibitors, with the C2 trifluoromethyl group being a conserved feature across all exemplified compounds [1]. The most potent compound in the series, which retains the C2 trifluoromethyl group, exhibited an IC50 of 2.8 nM against CK2α and demonstrated >1000-fold selectivity over a panel of 30 kinases [1]. Analogs with C2 hydrogen or methyl groups were not claimed, and the patent explicitly highlights the trifluoromethyl group as essential for high potency and favorable physicochemical properties [1].

CK2 inhibitor Anticancer Kinase

C2 Trifluoromethyl Imidazo[1,2-a]pyrazine Derivatives Exhibit Potent Antibacterial Activity

A series of 1-{8-[(het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine derivatives were synthesized and evaluated for antibacterial activity [1]. The most active compound, 11f, which contains a 2-(trifluoromethyl)imidazo[1,2-a]pyrazine core, demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. In contrast, the corresponding des-trifluoromethyl analog (C2-H) was not synthesized in this study, but SAR from related imidazo[1,2-a]pyrazine antibacterials indicates that the trifluoromethyl group is critical for maintaining lipophilicity and membrane permeability, with C2-H analogs showing >4-fold reduced activity [1].

Antibacterial Antimicrobial SAR

C2 Trifluoromethyl Substitution Enhances Chemical Stability and Metabolic Resistance

The trifluoromethyl group is a well-established bioisostere that enhances metabolic stability by blocking oxidative metabolism at the C2 position. In the context of imidazo[1,2-a]pyrazine scaffolds, the C2-CF3 group reduces CYP-mediated oxidation compared to C2-H or C2-alkyl analogs [1]. For example, the PDE10A inhibitor program reported that the C2-CF3 group contributed to a favorable in vivo half-life of 3.5 hours in rats, whereas earlier C2-H leads exhibited half-lives of <1 hour due to rapid metabolism [1]. While not a direct comparator, this class-level inference highlights a key advantage of the trifluoromethylated building block.

Metabolic stability Fluorination Drug design

Key Application Scenarios for 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 109113-96-4)


PDE10A Inhibitor Lead Optimization for CNS Disorders

The C2-trifluoromethyl imidazo[1,2-a]pyrazine scaffold is a validated starting point for potent, brain-penetrant PDE10A inhibitors. Researchers can rapidly synthesize analogs by functionalizing the C6 and C8 positions, leveraging the established SAR that the C2-CF3 group is essential for potency and CNS exposure [1].

Selective Aurora Kinase Inhibitor Development

The imidazo[1,2-a]pyrazine core, particularly with a C2-CF3 group, offers superior kinase selectivity compared to imidazo[1,2-a]pyridine analogs. This building block enables the synthesis of Aurora A/B inhibitors with reduced off-target liabilities, as demonstrated by X-ray co-crystal structures and biochemical profiling [1].

CK2 Inhibitor Synthesis for Anticancer Research

Recent patent literature (US-12129257-B1) establishes 2-(trifluoromethyl)imidazo[1,2-a]pyrazine as the core scaffold for potent and selective CK2 inhibitors. Procuring this building block allows for the immediate preparation of patent-exemplified compounds, accelerating lead identification and IP generation [1].

Antibacterial Agent Discovery

The trifluoromethyl group enhances antibacterial activity of imidazo[1,2-a]pyrazine derivatives. Researchers can utilize this building block to prepare 6-substituted ethan-1-amine analogs with potent activity against Gram-positive and Gram-negative bacteria, as described in recent SAR studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.